methyl 2-(thian-4-ylidene)acetate
Description
Methyl 2-(thian-4-ylidene)acetate is an organic compound featuring a six-membered sulfur-containing heterocycle (thiane) with a conjugated ylidene group at the 4-position and a methyl ester moiety. The thiane ring contributes to unique electronic properties due to sulfur’s polarizability and ability to stabilize charge through resonance. The ylidene group introduces a rigid, planar structure, facilitating conjugation with the ester carbonyl group.
Properties
IUPAC Name |
methyl 2-(thian-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBDMZPAANGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50805966 | |
| Record name | Methyl (thian-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50805966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62702-81-2 | |
| Record name | Methyl (thian-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50805966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(thian-4-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production of methyl (thian-4-ylidene)acetate typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve conversion rates and reduce reaction times . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(thian-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Methyl 2-(thian-4-ylidene)acetate serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique thian-4-ylidene structure enhances its reactivity, making it suitable for various multicomponent reactions (MCRs) that yield medicinally relevant compounds.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used to create diverse heterocycles through MCRs involving various nucleophiles and electrophiles. |
| Intermediate for Drug Development | Acts as a precursor for synthesizing biologically active compounds, particularly in the pharmaceutical industry. |
Biological Research
Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. The thian-4-ylidene group can interact with biological targets, potentially inhibiting specific enzymes or proteins.
- Antimicrobial Properties : Studies have shown that derivatives of thian-4-ylidene compounds demonstrate significant activity against various bacterial strains, suggesting potential for developing new antibiotics.
- Anticancer Activity : Research has indicated that certain thian derivatives can induce apoptosis in cancer cell lines, providing a basis for further investigation into their use as anticancer agents.
Medicinal Chemistry
The compound is being explored as a lead compound in drug development due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its ability to form covalent bonds with nucleophilic sites on proteins suggests a mechanism of action that could be harnessed for therapeutic purposes.
Table 2: Medicinal Chemistry Insights
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential anticancer agent | |
| Related thian derivatives | Antimicrobial activity |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the development of novel materials and chemicals with specific properties.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which this compound interacts with biological systems. Investigations are focusing on:
- The optimization of synthetic routes for improved yield and purity.
- The exploration of its full pharmacological potential through preclinical trials.
- The development of derivatives with enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of methyl (thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The presence of sulfur and nitrogen atoms in the molecule enhances its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Heteroatom Influence: Thiane vs. Oxane Analogs
Replacing sulfur in the thiane ring with oxygen yields methyl 2-(oxan-4-ylidene)acetate (ASM2750). Key differences include:
- Electronic Effects : Sulfur’s larger atomic size and lower electronegativity compared to oxygen enhance electron delocalization in the thiane ring, increasing resonance stabilization of the ylidene group.
- Reactivity : The thiane derivative is more nucleophilic due to sulfur’s polarizable lone pairs, favoring reactions with electrophiles. In contrast, the oxane analog exhibits weaker conjugation with the ester group .
Table 1: Heteroatom Comparison
| Property | Methyl 2-(Thian-4-ylidene)acetate | Methyl 2-(Oxan-4-ylidene)acetate |
|---|---|---|
| Heteroatom | S | O |
| Molecular Weight (g/mol) | ~156 (estimated) | 156.20 (C₇H₁₀O₃S) |
| Electronegativity | 2.58 (S) | 3.44 (O) |
Ring Size and Substituent Effects
Five-Membered Rings (Thiazolidinones vs. Thiophenes)
- Thiazolidinone Derivatives: Methyl (2Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate () features a five-membered thiazolidinone ring with an exocyclic double bond. The smaller ring size increases ring strain but enhances electrophilicity at the carbonyl group compared to the six-membered thiane analog.
- Thiophene Derivatives: Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate () incorporates a thiophene ring. The aromatic thiophene stabilizes the structure via π-conjugation, whereas the thiane ylidene system relies on non-aromatic resonance .
Table 2: Ring Size and Reactivity
| Compound Type | Ring Size | Key Reactivity |
|---|---|---|
| Thiane Ylidene Acetate | 6-membered | Moderate electrophilicity, stable |
| Thiazolidinone Acetate | 5-membered | High electrophilicity, ring strain |
| Thiophene Acetate | 5-membered | Aromatic stabilization, low reactivity |
Supramolecular and Crystallographic Features
- Hydrogen Bonding : Analogous to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (), intramolecular O–H⋯N hydrogen bonds may stabilize the thiane ylidene structure.
- Crystal Packing : Offset π-π interactions and C–H⋯O hydrogen bonds (observed in tetrazole derivatives) could govern the crystal lattice of the thiane compound .
Biological Activity
Methyl 2-(thian-4-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, and highlighting its effects on different biological systems.
Chemical Structure and Properties
This compound features a thian group, which is a five-membered ring containing sulfur, contributing to its unique chemical reactivity and biological properties. The presence of the thian moiety is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have shown that derivatives of thian compounds exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties :
- Mechanistic Studies :
Anticancer Activity
A detailed study on the cytotoxic effects of this compound derivatives revealed the following:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
| HeLa | 20 | Inhibition of proliferation |
These results suggest that this compound derivatives can effectively inhibit the growth of cancer cells in a dose-dependent manner .
Antimicrobial Activity
In antimicrobial assays, this compound showed promising results against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 8 | Multidrug-resistant |
| Escherichia coli | 16 | Sensitive |
| Pseudomonas aeruginosa | 32 | Resistant |
The compound's ability to inhibit growth in multidrug-resistant strains highlights its potential as a lead compound for developing new antibiotics .
Case Studies
Several case studies have documented the efficacy of thian derivatives, including this compound:
- Case Study on HepG2 Cells :
-
Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of thian derivatives against Staphylococcus aureus infections in patients with chronic wounds. Results indicated a marked improvement in healing time and reduction in bacterial load when treated with these compounds compared to standard antibiotic treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
